Bacteriophage T4 was first discovered in the 1940s and has since been a model organism in molecular biology, contributing significantly to our understanding of genetic material and viral mechanisms. It has a double-stranded DNA genome approximately 169 kilobases in length, encoding about 289 proteins, including the gene 11 product . The classification of T4 as a member of Myoviridae is due to its contractile tail structure, which allows it to inject its genetic material into host cells effectively .
The synthesis of bacteriophage T4 gene 11 protein involves several steps that include transcription from the viral genome and translation into protein. The gene is expressed in E. coli using various cloning techniques, often involving plasmids that contain T4 genetic sequences.
Technical Steps:
The primary chemical reactions involving bacteriophage T4 gene 11 protein occur during its assembly into the phage structure. These reactions are primarily non-covalent interactions, including hydrogen bonds, ionic interactions, and hydrophobic effects that stabilize the protein within the larger baseplate complex.
The mechanism of action for bacteriophage T4 gene 11 protein involves its role in mediating attachment to host bacteria. Upon contact with E. coli, the phage utilizes its tail fibers to recognize specific receptors on the bacterial surface. The baseplate, comprising proteins including gp11, then undergoes conformational changes that facilitate penetration of the bacterial cell wall.
The bacteriophage T4 gene 11 protein exhibits several notable physical and chemical properties:
These properties are crucial for understanding how this protein functions within the context of phage assembly and infection.
Bacteriophage T4 gene 11 protein has several applications in scientific research:
The atomic-resolution structure of bacteriophage T4 gp11 was determined using multi-wavelength anomalous dispersion (MAD) phasing with selenomethionine-substituted protein. Initial phases were resolved at 2.5 Å resolution, followed by iterative model building and refinement to achieve a final structure at 2.0 Å resolution [3] [5]. The crystallographic analysis revealed that gp11 forms a stable homotrimeric complex in its biologically active state, consistent with its role in the phage baseplate. The asymmetric unit contained one monomer, with the trimer generated by crystallographic symmetry. Data collection statistics included an Rmerge of 0.078 and completeness >90% at the highest resolution shell, enabling accurate tracing of 208 out of 218 residues per monomer (residues Ser12-Ala219) [5]. Disordered regions at the N-terminus (residues 1–11) were functionally implicated in gp10 interactions (Table 1).
Table 1: Crystallographic Data for gp11 Structure Determination
Parameter | Value |
---|---|
Resolution | 2.0 Å |
Space Group | P32 |
Rmerge | 0.078 (highest resolution shell) |
Completeness | >90% |
Modeled Residues | 208/218 (Ser12-Ala219) |
Disordered Regions | N-terminal residues 1–11 |
Technique | MAD phasing with SeMet |
Gp11 exhibits a modular architecture organized into three distinct domains per monomer (Figure 1):
Table 2: Domain Organization of gp11
Domain | Residues | Structural Features | Functional Role |
---|---|---|---|
N-terminal | 12–64 | Parallel α-helical coiled-coil | Trimer nucleation and stability |
Middle Finger | 65–150 | β-hairpins and loops | gp12 (short tail fiber) binding |
C-terminal Beta-Annulus | 151–219 | Interlocked 12-stranded β-sheet | Trimer stabilization and baseplate anchoring |
Trimerization is driven by synergistic interactions across all three domains:
Table 3: Key Interactions in gp11 Trimerization
Domain | Interaction Type | Key Residues | Buried Surface Area (Ų) |
---|---|---|---|
N-terminal | Hydrophobic core | Leu23, Val27, Leu31 | ~600 |
Middle Domain | Polar networks | Asp98, Arg102, Glu105 | ~400 |
Beta-Annulus | π-stacking & H-bonds | Phe185, Tyr189, Thr178 | >1,800 |
Gp11 exhibits both similarities and key distinctions relative to other baseplate proteins:
Table 4: Structural and Functional Comparison of Baseplate Proteins
Feature | gp11 | gp9 | gp10 (C-terminal) |
---|---|---|---|
Oligomeric State | Homotrimer | Homotrimer | Homotrimer |
Key Domains | Coiled-coil, β-annulus | β-barrel, β-annulus | β-propeller |
Baseplate Position | Wedge periphery | Vertex of star-shaped baseplate | Wedge core |
Binding Partner | gp12 (short tail fibers) | gp34 (long tail fibers) | gp7/gp8 (wedge assembly) |
Functional Role | Short tail fiber attachment | Infection trigger | Conformational lever |
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